Product packaging for Fmoc-N-amido-PEG6-amine(Cat. No.:)

Fmoc-N-amido-PEG6-amine

Cat. No.: B11937765
M. Wt: 546.7 g/mol
InChI Key: YEBWGCPXUNRKIW-UHFFFAOYSA-N
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Description

Evolution of Polyethylene (B3416737) Glycol (PEG) Linkers in Synthetic Chemistry and Biomedical Applications

The application of polyethylene glycol (PEG) in biomedicine began in the 1970s with the goal of improving the therapeutic properties of proteins. chempep.combiochempeg.com Early efforts focused on conjugating polydisperse PEG chains to proteins to extend their circulation half-life and reduce immunogenicity. chempep.comucl.ac.be This process, known as PEGylation, proved successful, leading to the development of several FDA-approved PEGylated drugs. biochempeg.com

The 1990s marked a significant advancement with the introduction of monodisperse PEG linkers, which have a defined molecular weight and length. chempep.com This development allowed for more precise control over the structure and properties of bioconjugates. The evolution of PEG linkers has progressed from simple homobifunctional spacers to sophisticated heterobifunctional and multi-arm structures. chempep.compurepeg.comfcad.com These advanced linkers can be designed with specific functionalities to react with different chemical groups, enabling the construction of complex molecular architectures for targeted drug delivery, diagnostics, and other biomedical applications. fcad.comnih.govpurepeg.com

Significance of Heterobifunctional Linkers Featuring Orthogonal Protecting Groups

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. purepeg.comcd-bioparticles.net This dual reactivity is crucial for selectively connecting two distinct molecular entities, such as a targeting antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). purepeg.comfujifilm.com The ability to control the conjugation chemistry at each end of the linker prevents the formation of undesirable homodimers and other side products.

The concept of "orthogonal protection" is central to the utility of many heterobifunctional linkers. fiveable.me Orthogonal protecting groups are chemical moieties that can be removed under specific and different conditions without affecting other protecting groups present in the molecule. fiveable.meiris-biotech.dersc.org This strategy allows for the sequential deprotection and reaction of different functional groups, providing precise control over the synthesis of complex molecules. fiveable.menih.gov

A widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the combination of the Fmoc group and the tert-butyl (tBu) group. iris-biotech.de The Fmoc group is labile to basic conditions, typically piperidine (B6355638), while the tBu group is removed with strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de This orthogonality is fundamental to the stepwise assembly of amino acids into a peptide chain. fiveable.mewikipedia.org In the context of Fmoc-N-amido-PEG6-amine, the Fmoc group provides a temporary block on one of the amine functionalities, allowing the other free amine to react first. Subsequent removal of the Fmoc group under basic conditions reveals a new reactive site for further conjugation. broadpharm.com

Scope and Research Focus on this compound in Contemporary Science

Current research on this compound and similar heterobifunctional PEG linkers is focused on their application in the development of sophisticated bioconjugates. A primary area of interest is in the construction of antibody-drug conjugates (ADCs), where the linker plays a critical role in connecting the antibody to the cytotoxic payload. purepeg.comfujifilm.com The properties of the PEG linker, such as its length and hydrophilicity, can significantly impact the solubility, stability, and pharmacokinetic profile of the ADC. fcad.com

Another major application is in the synthesis of PROTACs. dcchemicals.commedkoo.commedchemexpress.com These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a component of the linker that connects the target-binding moiety to the E3 ligase-binding moiety.

Furthermore, these linkers are utilized in solid-phase synthesis of complex peptides and other polymers. nih.govpurdue.eduscispace.com The Fmoc-protected amine allows for the stepwise addition of the linker to a growing chain on a solid support. The inherent properties of the PEG chain can also be used to improve the solubility and handling of hydrophobic molecules during synthesis.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FeaturesPrimary Applications
This compound C29H42N2O8546.65 dcchemicals.comHeterobifunctional linker with an Fmoc-protected amine and a free primary amine, connected by a 6-unit PEG chain. PROTAC synthesis, Bioconjugation dcchemicals.commedkoo.com
Fmoc-N-amido-PEG6-acid C30H41NO10575.65 chemicalbook.comHeterobifunctional linker with an Fmoc-protected amine and a terminal carboxylic acid. broadpharm.comchemicalbook.comPeptide synthesis, Bioconjugation chemicalbook.com
Fmoc-N-amido-PEG8-acid C34H49NO12663.8 biochempeg.comSimilar to the PEG6 variant but with a longer, 8-unit PEG spacer, offering increased length and hydrophilicity. biochempeg.comADC synthesis biochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N2O8 B11937765 Fmoc-N-amido-PEG6-amine

Properties

Molecular Formula

C29H42N2O8

Molecular Weight

546.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C29H42N2O8/c30-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-31-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23,30H2,(H,31,32)

InChI Key

YEBWGCPXUNRKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Fmoc N Amido Peg6 Amine

Strategies for the Preparation of Fmoc-Protected Amine PEG Derivatives

The synthesis of Fmoc-protected amine PEG derivatives like Fmoc-N-amido-PEG6-amine involves the strategic functionalization of polyethylene (B3416737) glycol (PEG) scaffolds and the use of well-defined oligo(ethylene glycol) precursors.

The regioselective modification of PEG is crucial for creating heterobifunctional molecules. One common strategy involves starting with a PEG diol and selectively protecting one of the terminal hydroxyl groups. This allows for the differential functionalization of the two ends of the PEG chain. For instance, a mono-protected PEG can be activated at the free hydroxyl end, often by conversion to a better leaving group like a tosylate or mesylate, to facilitate subsequent reactions such as amination. acs.org

Another approach to achieve regioselectivity is through the use of solid-phase synthesis techniques. By attaching one end of the PEG molecule to a solid support, the other end becomes available for selective modification. acs.org This method provides excellent control over the reaction and simplifies purification processes. For the synthesis of amine-functionalized PEGs, a common method involves the conversion of a terminal hydroxyl group to an azide (B81097), followed by reduction to the corresponding amine. nih.gov This two-step process, involving mesylation and subsequent reaction with sodium azide, followed by reduction, ensures high conversion rates and purity of the final amine-terminated PEG. nih.gov

The introduction of the Fmoc protecting group is typically achieved by reacting the terminal amine of the PEG derivative with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org This reaction selectively protects the primary amine, leaving other functional groups intact for further transformations.

The use of discrete, or monodisperse, oligo(ethylene glycol) (OEG) precursors is essential for producing well-defined final products with a specific PEG chain length, such as in this compound. Unlike polydisperse PEG mixtures, discrete OEGs ensure homogeneity, which is critical for applications in pharmaceuticals and diagnostics. google.com

The synthesis of these discrete OEG amine precursors can be challenging. Stepwise solution-phase synthesis, while conceptually straightforward, often results in low yields and purification difficulties. google.com Convergent synthesis strategies have been developed to overcome these limitations. For instance, a convergent pathway to access trifunctional OEG-amine linkers involves the reductive coupling of a primary azide to bifunctional OEG-azide precursors. researchgate.netrsc.org This method produces a symmetrical dialkylamine with homo-functional end groups.

Purification of OEG derivatives can be problematic due to their high polarity and flexible nature. acs.org Chromatographic methods are often necessary but can be complicated by the similar behavior of starting materials and products. acs.org Therefore, synthetic strategies that minimize the number of purification steps and maximize reaction yields are highly desirable. The use of protecting groups that alter the polarity of the intermediates can facilitate purification. google.com For instance, employing a scalable and efficient approach using (Boc)2NH as an amination reagent has been shown to produce high-fidelity amine-functionalized PEGs. rsc.org

Principles and Practical Aspects of Fmoc Deprotection in the Context of this compound

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in peptide synthesis and other areas of organic chemistry. wikipedia.org Its removal is a critical step in the utilization of this compound for subsequent conjugation reactions. broadpharm.com

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. acs.orgpublish.csiro.au The base abstracts the acidic proton on the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine and carbon dioxide. chempep.comresearchgate.net

The choice of base is critical for efficient Fmoc removal. Secondary amines, such as piperidine (B6355638), are commonly used because they not only facilitate the deprotection but also act as scavengers for the liberated DBF. wikipedia.orgacs.org This scavenging action is important to prevent the DBF from reacting with the newly deprotected amine, which would lead to undesired side products. acs.org A typical deprotection solution is 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de

Other bases have also been investigated as alternatives to piperidine. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be more reactive than piperidine in certain contexts. iris-biotech.de Pyrrolidine has also been shown to be an effective reagent for Fmoc removal. acs.org The efficiency of different bases can be compared by monitoring the disappearance of the Fmoc-protected species and the formation of the DBF-base adduct using techniques like HPLC. acs.org

Common Reagents for Fmoc Deprotection
ReagentTypical ConcentrationSolventKey Characteristics
Piperidine20-50%DMFGold standard; efficient deprotection and DBF scavenging. wikipedia.orgacs.org
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1-5%DMFNon-nucleophilic, more reactive than piperidine in some cases. iris-biotech.de
Pyrrolidine20% (v/v)DMFEffective deprotection and DBF scavenging. acs.org
4-MethylpiperidineNot specifiedDMFAs efficient as piperidine. iris-biotech.de
Morpholine50-60%DMFCan minimize certain side reactions. researchgate.net

The key advantage of using this compound is the ability to selectively deprotect the terminal amine for further chemical transformations. broadpharm.comcreative-biolabs.com Once the Fmoc group is removed, the newly exposed primary amine can be reacted with a variety of electrophiles to form stable covalent bonds. For example, it can react with activated carboxylic acids (e.g., NHS esters) to form amide bonds, or with isothiocyanates to form thioureas.

This selective deprotection is fundamental to the construction of complex biomolecules. In the synthesis of PROTACs, for instance, the deprotected amine of the PEG linker can be coupled to a ligand for an E3 ubiquitin ligase or a target protein. medchemexpress.comimmunomart.com Similarly, in the creation of antibody-drug conjugates, the linker's amine can be used to attach a cytotoxic payload to an antibody. The ability to perform this deprotection under mild basic conditions ensures the stability of other sensitive functional groups within the molecule. wikipedia.org

Integration of this compound in Convergent and Divergent Synthesis Schemes

This compound and similar protected PEG linkers are valuable tools in both convergent and divergent synthetic strategies, particularly for the construction of complex molecular architectures like dendrimers and multi-functional conjugates.

In a convergent synthesis , pre-synthesized fragments of the final molecule are coupled together in the later stages of the synthesis. This compound can act as a linker to connect two such fragments. For example, one fragment could be attached to the free amine of the linker after Fmoc deprotection, while the other end of the molecule (which might have a different functional group, such as a carboxylic acid in the case of a related linker) is coupled to a second fragment. This approach is often more efficient and allows for easier purification of intermediates compared to a linear, stepwise synthesis. A convergent approach was used to synthesize trifunctional oligo(ethylene glycol)-amine linkers, which were then used to create branched PEG dendrons. researchgate.netrsc.org

In a divergent synthesis , a central core molecule is elaborated outwards by the sequential addition of building blocks. A molecule like Fmoc-N-amido-PEG6-acid (a related compound with a terminal carboxylic acid instead of an amine) could be attached to a multifunctional core. After deprotection of the Fmoc group, multiple copies of another molecule could be attached to the newly exposed amines, leading to a branched structure. The use of PEG linkers in such strategies can impart desirable properties like increased water solubility and biocompatibility to the final construct. The synthesis of PEG-based dendrons has been demonstrated using such linkers, highlighting their utility in creating molecules for applications requiring multivalency. researchgate.netrsc.org

The choice between a convergent and divergent strategy depends on the specific target molecule and the desired properties. Both approaches benefit from the well-defined nature and versatile reactivity of Fmoc-protected PEG amine linkers.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in this compound Synthesis

The synthesis of precisely defined molecules like this compound necessitates rigorous analytical oversight to confirm structural integrity and assess purity. Given the compound's hybrid nature, combining a bulky aromatic fluorenylmethyloxycarbonyl (Fmoc) group with a flexible, hydrophilic polyethylene glycol (PEG) chain, a suite of advanced analytical techniques is employed. These methods provide orthogonal information, ensuring a comprehensive characterization of the final product and any intermediates. The primary techniques for structural elucidation and purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized to map the molecular structure.

¹H NMR Spectroscopy: This technique provides information on the chemical environment of each proton in the molecule. The spectrum of this compound displays characteristic signals corresponding to its three main components: the Fmoc group, the PEG linker, and the terminal amine group.

Fmoc Group: Aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (approximately 7.2-7.8 ppm). The methylene (B1212753) and methine protons of the fluorenyl moiety (CH and CH₂) also show distinct signals.

PEG Linker: The repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) of the PEG chain produce a prominent, complex multiplet in the region of 3.5-3.7 ppm. The distinct chemical shifts of the protons adjacent to the amide and amine functionalities allow for confirmation of the linker's correct attachment.

Terminal Amine: The protons on the carbon adjacent to the terminal primary amine are also identifiable, though their signal can be broad and its position variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: While more complex, ¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the structure. This is particularly useful for confirming the presence of the carbonyl carbon in the carbamate (B1207046) linkage and the carbons within the PEG chain. For instance, a research study on a related compound, CyAl5.5-N-amido-PEG6-amine-tirofiban-Boc, utilized ¹³C NMR to identify key carbon signals, a method directly applicable to this compound characterization medkoo.com.

A representative table of expected ¹H NMR shifts is provided below, based on data for analogous structures.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Fmoc Aromatic Protons7.20 - 7.80Multiplet (m)
Fmoc CH/CH₂ Protons4.20 - 4.50Multiplet (m)
PEG Chain (-OCH₂CH₂O-)3.50 - 3.70Multiplet (m)
-CH₂-NH-Fmoc~3.30Multiplet (m)
-CH₂-NH₂ (Terminal)~2.80 - 3.00Triplet (t) or Multiplet (m)
Note: This interactive table provides expected values. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is critical for verifying the molecular weight of this compound and for assessing its purity by detecting synthesis-related impurities. The compound has a theoretical exact mass of approximately 546.29 g/mol . acs.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound and is often coupled with liquid chromatography (LC-MS). It allows for the accurate determination of the molecular weight of the parent compound, typically observed as the protonated molecule [M+H]⁺. In a study involving a derivative, CyAl5.5-N-amido-PEG6-amine, ESI-MS was used to confirm the mass of the synthesized products at each step. medkoo.com

MALDI-TOF MS: This technique is particularly useful for analyzing PEGylated compounds and can confirm the monodispersity of the PEG chain, ensuring that the product contains the correct number of ethylene glycol units (n=6). It is also highly effective for assessing the purity of PEG-peptide conjugates. broadpharm.com

The table below summarizes the key mass spectrometry data for this compound.

Parameter Value Technique
Molecular FormulaC₂₉H₄₂N₂O₈-
Molecular Weight546.65 g/mol -
Exact Mass546.29 g/mol ESI-MS, MALDI-TOF
Primary Ion Observed[M+H]⁺, [M+Na]⁺ESI-MS
Note: This interactive table presents key mass spectrometry parameters for the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the compound from starting materials, reagents, and side products based on hydrophobicity.

Purity Assessment: A high-purity sample will exhibit a single major peak in the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected. Commercial suppliers often specify a purity of >95% or >98% as determined by HPLC. medchemexpress.com

Method Parameters: A typical RP-HPLC method would involve a C18 column and a gradient elution system using two mobile phases, such as water with an additive like trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724). medkoo.com For instance, a study on a related PEG6-containing compound used a gradient of water/0.1% TFA (Buffer A) and 90% acetonitrile (Buffer B) for purification and analysis. medkoo.com Detection is commonly performed using a UV detector, as the Fmoc group is strongly chromophoric.

A summary of typical HPLC parameters for analysis is shown below.

Parameter Typical Value / Condition
ColumnReversed-Phase C18
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile + 0.1% Trifluoroacetic Acid (TFA)
ElutionGradient
DetectionUV (e.g., at 254 nm, 265 nm, or 301 nm for Fmoc group)
Purity Specification>95%
Note: This interactive table outlines typical conditions for the HPLC analysis of this compound.

Together, these advanced analytical techniques provide a robust framework for the complete chemical characterization of this compound, ensuring its structural correctness and high purity, which are essential for its subsequent applications in fields like PROTAC development and peptide synthesis. broadpharm.com

Applications of Fmoc N Amido Peg6 Amine in Targeted Molecular Design and Conjugate Chemistry

Fabrication of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. precisepeg.comaxispharm.com A typical PROTAC consists of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. precisepeg.comnih.gov The linker's role is not merely to connect these two components but is critical in dictating the efficacy, selectivity, and physicochemical properties of the final molecule. axispharm.com

Rational Design of Linker Length and Flexibility in PROTAC Architectures

The length and flexibility of the linker are paramount in PROTAC design, as they govern the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comacs.org Fmoc-N-amido-PEG6-amine provides a linker with a defined length and inherent flexibility due to its PEG chain.

Linker Length: The distance between the POI and E3 ligase binding sites must be optimal for efficient ubiquitination. A linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins and failing to form a ternary complex. nih.gov Conversely, an overly long linker might not effectively bring the two proteins into the close proximity required for the ubiquitin transfer. nih.gov Research has shown that systematically varying the length of PEG linkers can dramatically impact degradation potency, with longer linkers often demonstrating higher efficiency for certain targets. nih.gov For example, in the case of dual degraders of cellular retinoic acid-binding protein (CRABP)-I/II, a longer PEG linker shifted degradation selectivity toward CRABP-I, while a shorter one favored CRABP-II. nih.gov

Linker Flexibility: The flexible nature of the PEG chain in this compound allows the PROTAC molecule to adopt multiple conformations. This conformational adaptability can be advantageous in searching for the most stable and effective orientation within the ternary complex, essentially "casting a wide net" to find a productive binding mode. nih.gov Soluble and flexible PEG linkers can make significant contributions to the protein-ligand interactions within the ternary complex, helping to stabilize its orientation through cooperative binding. nih.gov In some cases, the PEG linker itself can form crucial interactions, such as van der Waals forces or hydrogen bonds, with residues on the target protein or E3 ligase, further stabilizing the complex and enhancing degradation selectivity. nih.govacs.org

Strategies for Conjugating E3 Ubiquitin Ligase Recruiters and Target Protein Binders via this compound

This compound is a bifunctional linker, meaning it has two different reactive ends, which allows for the sequential and controlled conjugation of the E3 ligase ligand and the POI binder. medchemexpress.combroadpharm.com One end has a reactive primary amine, while the other end has an amine protected by an Fmoc group. broadpharm.combroadpharm.com The Fmoc group is stable under many reaction conditions but can be readily removed using a base, such as piperidine (B6355638), to expose a new primary amine. broadpharm.combroadpharm.com

This differential reactivity is exploited in a typical synthetic strategy:

First Conjugation: The free primary amine of this compound is reacted with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. This reaction forms a stable amide bond.

Fmoc Deprotection: The intermediate product is then treated with a basic solution to cleave the Fmoc protecting group, revealing a new free amine at the other end of the PEG linker.

Second Conjugation: This newly exposed amine is then coupled with an activated carboxylic acid on the second ligand (either the E3 ligase recruiter or the POI binder, whichever was not used in the first step), again forming a stable amide bond and completing the PROTAC molecule.

This stepwise approach prevents polymerization and ensures that the final product has the desired "warhead-linker-anchor" structure.

Methodologies for Assembling PROTAC Libraries

The optimization of a PROTAC for a specific target often requires screening a large number of candidates with variations in the linker. nih.gov Empirical optimization typically involves synthesizing extensive libraries of compounds with different linker compositions, lengths, and attachment points. nih.gov Molecules like this compound and its analogs with different PEG lengths (e.g., PEG2, PEG4, PEG8) are ideal building blocks for this purpose. broadpharm.comjenkemusa.com

The modular nature of PROTACs allows for their rapid assembly by sequentially conjugating the ligands to the linker. nih.gov Bifunctional PEG linkers enable the facile construction of diverse degrader structures, accelerating the process of screening for highly efficient molecules. biochempeg.combiochempeg.com Synthetic chemists can create a library where the primary variable is the length of the PEG chain. By keeping the POI binder and E3 ligase recruiter constant, the effect of linker length on degradation efficiency can be systematically evaluated.

Solid-phase synthesis is one powerful technique for library creation. nih.gov In this method, an E3 ligase ligand can be attached to a solid support resin, followed by the coupling of a series of Fmoc-protected PEG linkers of varying lengths. After deprotection, the POI ligand is added to complete the synthesis of a library of PROTACs, which can then be cleaved from the resin and screened for activity. nih.gov Click chemistry, which utilizes highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition, is another popular method for rapidly generating diverse PROTAC libraries with triazole-containing linkers. nih.govnih.gov

Utilization in Antibody-Drug Conjugate (ADC) Development and Research

Antibody-drug conjugates (ADCs) are targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic payload. fujifilm.com The three components—antibody, linker, and payload—are covalently attached. fujifilm.com The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. adcreview.com

Engineering Stable Linker-Payload Attachments to Antibodies

The amine groups on the PEG linker can be used to form stable amide bonds. For instance, the free amine of the PEG linker can be acylated with a linker-payload construct containing a carboxylic acid. The Fmoc-protected end can be deprotected and then reacted with a functional group on the antibody, often a lysine (B10760008) residue or an engineered cysteine, to form a stable covalent bond. nih.gov The inclusion of PEG moieties can facilitate the conjugation of highly hydrophobic payloads to the antibody without causing aggregation. nih.gov

Influence of PEG Linker on Conjugate Homogeneity and Biological Half-Life

The incorporation of a PEG linker, such as the one in this compound, has profound effects on the key properties of an ADC.

Biological Half-Life: The PEG chain can extend the biological half-life of the ADC. adcreview.com It creates a hydrophilic "hydration shell" around the molecule, which can reduce clearance by the reticuloendothelial system and decrease the rate of enzymatic degradation. molecularcloud.org Studies have shown that inserting PEG chains into ADC linkers significantly prolongs their circulation half-life. nih.govscilit.com For example, one study on miniaturized ADCs demonstrated a direct correlation between the length of the inserted PEG chain and the extension of the conjugate's half-life.

Table 1. Effect of PEG Linker Insertion on the Half-Life of Miniaturized ADCs nih.govscilit.com
ConjugatePEG InsertionHalf-Life Extension (Fold Increase)In Vitro Cytotoxicity Reduction (Fold Increase)
ZHER2-SMCC-MMAE (HM)None1.0x1.0x
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG2.5x4.5x
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG11.2x22.0x

Enabling Bioconjugation and Surface Functionalization

This compound serves as a heterobifunctional linker, a molecule with two different reactive groups that enables the covalent connection of different molecular entities. Its structure, featuring a terminal primary amine and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine at the other end of a six-unit polyethylene (B3416737) glycol (PEG) chain, is central to its utility in bioconjugation and surface modification. The primary amine is readily available for reaction, while the Fmoc-protected amine can be selectively deprotected under basic conditions for subsequent coupling steps. broadpharm.combroadpharm.com This allows for a controlled, stepwise synthesis of complex molecular architectures.

Amide Bond Formation with Carboxylic Acid Derivatives for Biomacromolecule Modification

A primary application of this compound is the modification of biomacromolecules, such as proteins and peptides, through the formation of stable amide bonds. The linker's terminal primary amine group acts as a nucleophile, reacting with carboxylic acids present on the target biomolecule. This reaction is not spontaneous and requires the carboxylic acid to be "activated."

Commonly, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) are used to convert the carboxylic acid into a more reactive intermediate. broadpharm.com This intermediate is then susceptible to nucleophilic attack by the amine of the PEG linker, resulting in the formation of a durable amide linkage and the release of a urea (B33335) byproduct (in the case of EDC). This strategy is fundamental in conjugating the PEG linker to specific sites on a protein, such as the C-terminus or amino acid side chains containing carboxylic acids (e.g., aspartic acid, glutamic acid).

Table 1: General Steps for Amide Bond Formation

StepDescriptionKey Reagents
1. ActivationThe carboxylic acid group (-COOH) on the biomacromolecule is activated to create a reactive intermediate.EDC, HATU, N-hydroxysuccinimide (NHS)
2. CouplingThe primary amine (-NH2) of this compound attacks the activated carboxyl group.This compound
3. Product FormationA stable amide bond is formed, covalently linking the PEG molecule to the biomacromolecule.PEGylated Biomolecule

Crosslinking and Immobilization Strategies for Advanced Materials and Biosensors

The bifunctional nature of this compound is critical for its use in crosslinking and immobilization. These techniques are vital for creating advanced materials, such as hydrogels, and for developing biosensors where biological recognition elements must be anchored to a surface.

In a typical immobilization strategy, the terminal primary amine of the linker is first reacted with a functional group on a solid support (e.g., a carboxylated sensor chip or resin). Following this initial attachment, the Fmoc protecting group is removed. This is typically achieved by treatment with a mild base, such as a 20% solution of piperidine in N,N-dimethylformamide (DMF), which cleaves the Fmoc group to expose a new primary amine. creative-peptides.comuci.edu This newly available amine can then be used to capture a second molecule, such as an antibody or enzyme, effectively immobilizing it on the surface via the PEG spacer. This stepwise approach, enabled by the orthogonal protecting group strategy, provides precise control over the assembly process, which is essential for the functionality of complex biosensors and materials. borenpeg.com

PEGylation for Enhanced Aqueous Solubility and Reduced Non-Specific Interactions of Conjugates

The integration of a polyethylene glycol (PEG) spacer is a key feature of the this compound linker. axispharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the physicochemical properties of peptides, proteins, and other molecules for therapeutic and diagnostic applications. borenpeg.comresearchgate.net

Furthermore, the flexible and neutral PEG chain creates a hydration shell around the conjugated molecule. This steric hindrance or "shielding" effect can dramatically reduce non-specific binding to surfaces and other proteins, a common problem in diagnostic assays and in vivo applications. borenpeg.comresearchgate.net By minimizing unwanted interactions, PEGylation leads to improved signal-to-noise ratios in biosensors and better bioavailability for therapeutic conjugates. ump.edu.pl

Table 2: Effects of PEGylation on Conjugate Properties

PropertyBefore PEGylationAfter PEGylationReference
Aqueous SolubilityOften low or limitedSignificantly increased broadpharm.comcd-bioparticles.netump.edu.pl
Non-Specific BindingCan be highReduced borenpeg.comresearchgate.net
ImmunogenicityPotentially highReduced borenpeg.com
StabilityVariableOften increased borenpeg.com

Development of Chemical Probes and Activity-Based Profiling Tools

This compound is a valuable building block in the synthesis of sophisticated chemical probes designed for studying biological systems. Its defined length, flexible PEG spacer, and dual reactivity allow for the precise assembly of multi-component tools for target identification, activity profiling, and cellular imaging.

Synthesis of Ligand-Probe Conjugates for Target Identification

A key challenge in drug discovery and chemical biology is identifying the specific protein targets of bioactive small molecules. This compound facilitates the construction of ligand-probe conjugates to address this challenge. In this approach, a ligand with known affinity for a target protein is covalently attached to one end of the PEG linker, while a reporter tag (e.g., biotin) or a reactive group is attached to the other.

The synthesis follows a controlled, stepwise process. For instance, the ligand (containing a carboxylic acid) can be coupled to the linker's free amine. Subsequently, the Fmoc group is removed, and the newly exposed amine is reacted with an activated reporter molecule like biotin-NHS ester. The resulting conjugate can be used in "pull-down" experiments to isolate and identify its binding partners from a complex cell lysate. This linker is also suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation. medchemexpress.com

Application in Fluorescent Labeling and Imaging Probes

By replacing the reporter tag with a fluorescent dye, this compound can be used to create fluorescent probes for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The synthetic strategy is analogous to that for other ligand-probe conjugates: a molecule of interest is attached to one end of the linker, and a fluorophore is attached to the other after Fmoc deprotection. axispharm.com

The PEG6 spacer plays a beneficial role by physically separating the fluorophore from the conjugated biomolecule. This separation can help prevent quenching of the fluorescent signal that might occur if the dye were too close to certain amino acid residues (e.g., tryptophan) or other parts of the molecule. The improved water solubility imparted by the PEG chain also helps to prevent aggregation of the probe, ensuring that it remains monomeric and functional in biological media. These features make the linker a useful component in the design of sensitive and reliable probes for visualizing biological processes. borenpeg.com

Future Perspectives and Emerging Research Avenues for Fmoc N Amido Peg6 Amine and Analogs

Innovation in PEG Linker Architectures Beyond Linear Oligomers

While linear PEG oligomers like Fmoc-N-amido-PEG6-amine have proven invaluable, the field is increasingly exploring more sophisticated architectures to impart novel functionalities and overcome the limitations of simple linear chains. These advanced designs offer greater control over the spatial arrangement of conjugated molecules and can introduce responsive elements that react to specific biological cues.

Exploration of Branched and Dendritic PEG Constructs

Branched and dendritic PEG linkers are emerging as a powerful class of multi-arm PEG reagents that offer significant advantages over their linear counterparts. broadpharm.com These structures allow for the attachment of multiple molecules, such as targeting ligands or therapeutic agents, to a single point of conjugation. axispharm.com This multivalency can enhance binding avidity to cell surface receptors and increase the localized concentration of a payload, a critical factor in applications like antibody-drug conjugates (ADCs). broadpharm.com

The synthesis of these complex structures often involves a "chain-first" or "dendron-first" approach, where pre-synthesized PEG chains are attached to a central core or a dendritic scaffold is built up and then PEGylated. researchgate.net The resulting PEG-dendritic block copolymers are highly customizable platforms where the length of the PEG arms, the generation of the dendron, and the nature of the peripheral functional groups can be precisely controlled to fine-tune properties such as solubility, self-assembly, and biological interactions. researchgate.net

Table 1: Comparison of Linear vs. Branched/Dendritic PEG Linkers

FeatureLinear PEG Linkers (e.g., this compound)Branched/Dendritic PEG Linkers
Architecture Single, straight chainMultiple PEG arms radiating from a central core
Valency Typically monofunctional or bifunctionalMultifunctional, allowing for multivalent conjugation
Applications Spacers, solubility enhancement, improving pharmacokineticsADCs with high drug-to-antibody ratios, multivalent targeting, nanoparticle surface modification
Advantages Simple, well-characterized, readily availableIncreased payload capacity, enhanced binding avidity, tunable properties
Challenges Limited payload attachmentMore complex synthesis and characterization

Design of Cleavable or Environmentally Responsive Linkers

A significant area of innovation is the development of PEG linkers that can be cleaved under specific physiological conditions. purepeg.com This "triggered release" mechanism is highly desirable for drug delivery applications, as it allows for the controlled release of a therapeutic agent at the target site, minimizing systemic toxicity and improving the therapeutic index. purepeg.com this compound can be incorporated into these designs as a stable spacer element connecting the cleavable unit to the biomolecule.

Cleavable linkers are designed with bioreversible bonds that are stable in circulation but break down in response to specific triggers within the target microenvironment, such as:

pH-sensitive linkers: Hydrazone or acetal (B89532) linkages can be incorporated, which are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes, lysosomes, or tumor tissues. purepeg.com

Reductively cleavable linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) in the intracellular environment. purepeg.com

Enzyme-sensitive linkers: Peptide sequences that are substrates for specific enzymes, such as cathepsins or matrix metalloproteinases that are overexpressed in tumors, can be included to trigger drug release. nih.gov

The choice of the cleavable moiety is critical and is tailored to the specific application and the desired release profile. purepeg.com The ability to precisely control where and when a drug is released represents a major advancement in targeted therapy. purepeg.com

High-Throughput Synthesis and Automation in Conjugate Chemistry

The demand for novel bioconjugates for screening and therapeutic development has driven the need for high-throughput synthesis and automation. chemspeed.com Automated solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis platforms are being adapted to incorporate PEG linkers like this compound into complex biomolecules with high efficiency and reproducibility. nih.govacs.org

Automated synthesis offers several key advantages:

Increased Speed and Throughput: Automation allows for the parallel synthesis of libraries of conjugates, significantly accelerating the discovery and optimization process. chemspeed.comacs.org

Improved Reproducibility: Robotic systems minimize human error, leading to more consistent product quality. americanpeptidesociety.org

Efficient Reagent Use: Automated systems can be optimized to use minimal amounts of expensive reagents. americanpeptidesociety.org

These platforms utilize established chemistries, such as the Fmoc/t-Bu strategy for peptides, where the Fmoc group of a linker like this compound can be selectively removed to allow for further chain elongation or conjugation. nih.gov The integration of PEG linkers into automated workflows enables the rapid production of diverse bioconjugates for applications ranging from drug discovery to diagnostics. acs.org

Computational Chemistry Approaches for Predicting Linker Performance

Molecular Dynamics Simulations of PEGylated Systems

Key insights that can be gained from MD simulations include:

Conformational Analysis: Understanding how the PEG linker affects the three-dimensional structure and flexibility of the conjugated biomolecule. mdpi.com

Hydrodynamic Radius: Predicting the effective size of the PEGylated molecule in solution, which is a critical determinant of its pharmacokinetic properties.

Solvent Accessibility: Assessing how the PEG layer shields the biomolecule from the surrounding environment, which can impact immunogenicity and enzymatic degradation. researchgate.net

Binding Interactions: Simulating the interaction of a PEGylated ligand with its receptor to understand how the linker length and flexibility affect binding affinity. nih.gov

These simulations can be performed at different levels of detail, from all-atom models that provide a highly granular view to coarse-grained models that allow for the study of larger systems and longer timescales. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Linker Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of PEG linkers, QSAR can be used to develop predictive models that correlate linker properties with desired outcomes, such as drug release rates, cellular uptake, or in vivo efficacy.

The process of developing a QSAR model for linker optimization involves several steps:

Data Collection: A dataset of PEGylated compounds with known biological activity is compiled.

Descriptor Calculation: A set of molecular descriptors that quantify various aspects of the linker's structure (e.g., length, flexibility, hydrophobicity, branching) is calculated for each compound.

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested linker designs, thereby guiding the synthesis of more potent and effective bioconjugates. mdpi.com This approach can significantly streamline the linker optimization process and lead to the development of improved therapeutic and diagnostic agents.

Expanding Applications in Novel Therapeutic Modalities

Applications in Gene Therapy and Nucleic Acid Delivery

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), antisense oligonucleotides, and mRNA, holds immense promise for treating a wide range of diseases. However, the inherent instability and poor cellular uptake of naked nucleic acids necessitate the use of sophisticated delivery vectors. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutics. peptide.com this compound and its analogs are emerging as important components in the design of next-generation nucleic acid delivery systems.

The heterobifunctional nature of these linkers is particularly advantageous. jenkemusa.com One terminus can be conjugated to a targeting ligand, a cell-penetrating peptide, or a component of a larger nanoparticle assembly, while the other end can be attached to the nucleic acid cargo. The Fmoc protecting group allows for a modular and controlled synthesis of these complex conjugates. For instance, a targeting moiety can be attached to a nanoparticle core, followed by the deprotection of the Fmoc group on the PEG linker to expose the amine for subsequent conjugation with an activated nucleic acid.

Furthermore, the aromatic Fmoc group itself can be exploited to enhance drug loading into nanocarriers through π-π stacking interactions. nih.gov This principle can be extended to the delivery of certain nucleic acid analogs or intercalating drugs in combination with gene therapies. The self-assembly properties of Fmoc-containing molecules are also being explored for the formation of nanostructures capable of encapsulating and delivering genetic material.

Delivery System ComponentFunction of this compound AnalogPotential Advantage in Nucleic Acid DeliverySupporting Research Principle
siRNA-PEG ConjugatesProvides a hydrophilic spacer between siRNA and a targeting ligand or stabilizing moiety.Improved pharmacokinetic profile, reduced renal clearance, and enhanced stability.PEGylation of siRNA has been shown to prolong blood circulation and reduce urine excretion. thno.org
Lipid Nanoparticles (LNPs)Acts as a linker to attach targeting ligands to the LNP surface.Enables active targeting to specific cell types, increasing therapeutic efficacy and reducing off-target effects.Folate-PEG-siRNA conjugates have been developed for receptor-specific gene silencing. nih.gov
Self-Assembled NanomicellesThe Fmoc group can participate in π-π stacking interactions to drive self-assembly and encapsulate nucleic acids.High loading capacity and stable formulation of the nucleic acid cargo.A PEG-Fmoc conjugate has been shown to form nanomicelles with high drug loading capacity for paclitaxel. nih.gov

Engineering Smart Biomaterials and Nanocarriers

"Smart" biomaterials, which can respond to specific physiological or external stimuli, represent a paradigm shift in drug delivery and tissue engineering. These materials can be designed to release their payload in a controlled manner at the site of action, improving therapeutic outcomes and minimizing side effects. This compound and its analogs are well-suited for the construction of such intelligent systems due to the unique properties of both the Fmoc group and the PEG linker.

The Fmoc moiety is known for its ability to induce self-assembly of peptides and other molecules into nanostructures, such as nanofibers and hydrogels, through π-π stacking and hydrogen bonding. nih.govrsc.org This property is being harnessed to create stimuli-responsive hydrogels for controlled drug delivery. For example, a hydrogel can be designed to be stable under normal physiological conditions but to disassemble and release an encapsulated therapeutic in response to a change in pH, temperature, or the presence of a specific enzyme. The incorporation of a PEG linker, such as in this compound, into these self-assembling systems can modulate their mechanical properties, swelling behavior, and biocompatibility. nih.gov

In the context of nanocarriers, Fmoc-PEG linkers can be used to create "stealth" nanoparticles that can evade the immune system and circulate for longer periods, allowing for more effective targeting of tumors or other disease sites. purepeg.com The PEG chain provides a hydrophilic shield, while the Fmoc-protected amine offers a versatile handle for conjugating targeting ligands or other functional molecules after the nanoparticle has been assembled.

Furthermore, the development of multi-responsive hydrogels, which can react to more than one stimulus, is a burgeoning area of research. researchgate.net By combining Fmoc-PEG building blocks with other responsive polymers, it is possible to create sophisticated biomaterials that can execute complex functions, such as sequential drug release. These advanced biomaterials have potential applications in post-surgical drug delivery, regenerative medicine, and the development of biosensors. documentsdelivered.com

Smart Biomaterial/NanocarrierRole of this compound AnalogStimulus-Response MechanismPotential Application
pH-Responsive HydrogelsThe Fmoc group drives self-assembly, while the PEG linker provides hydrophilicity and flexibility.Changes in pH can disrupt the interactions holding the hydrogel network together, leading to drug release.Targeted drug delivery to acidic tumor microenvironments or intracellular compartments.
Thermo-Responsive NanogelsIncorporated into a thermo-responsive polymer network to provide sites for drug conjugation.A change in temperature can induce a phase transition in the nanogel, causing it to swell or shrink and release its payload.On-demand drug release triggered by localized hyperthermia.
Enzyme-Responsive NanoparticlesCan be part of a substrate for a disease-specific enzyme.Enzymatic cleavage of the linker can trigger drug release or activate a therapeutic agent at the target site.Targeted therapy for diseases characterized by overexpression of certain enzymes, such as cancer.

Q & A

Q. What is the role of the Fmoc group in Fmoc-N-amido-PEG6-amine, and how is it removed during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions and is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling . Aqueous-phase methods using buffered solutions have also been optimized for Fmoc deprotection, particularly when acid-sensitive protecting groups are present .

Q. How does the PEG6 spacer influence the physicochemical properties of this compound in bioconjugation?

The hexaethylene glycol (PEG6) spacer enhances solubility in aqueous and organic solvents, reduces steric hindrance during conjugation, and improves the stability of biomolecular constructs. Its flexibility allows for controlled spacing between functional groups, which is critical for optimizing ligand-receptor interactions in drug delivery systems .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 265 nm for Fmoc absorption) and mass spectrometry (MS) are standard for assessing purity and confirming molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural verification, particularly to resolve PEG spacer-related peaks .

Advanced Research Questions

Q. How can researchers design experiments to optimize the conjugation efficiency of this compound with target biomolecules?

  • Framework : Apply the PICOT framework:
  • P opulation: Target biomolecule (e.g., peptide, antibody).
  • I ntervention: Conjugation conditions (pH, molar ratios, catalysts).
  • C omparison: Vary PEG spacer lengths (e.g., PEG4 vs. PEG6).
  • O utcome: Quantify conjugation yield via HPLC or fluorescence labeling.
  • T ime: Monitor reaction kinetics over 2–24 hours.
    • Method : Use orthogonal protection strategies (e.g., Fmoc for amines, tert-butyl for carboxyl groups) to avoid cross-reactivity. Track real-time progress with MALDI-TOF MS .

Q. How should contradictory data on PEG spacer length effects be analyzed in drug delivery studies?

Contradictions may arise from differences in target biomolecules (e.g., hydrophobicity) or experimental models (e.g., in vitro vs. in vivo). To resolve this:

  • Perform molecular dynamics simulations to predict PEG6 spacer flexibility in solvent environments.
  • Validate with surface plasmon resonance (SPR) to measure binding affinity changes.
  • Compare cellular uptake efficiency using confocal microscopy with fluorescently tagged constructs .

Q. What strategies mitigate hydrolysis of the amido bond in this compound under physiological conditions?

  • Stabilization : Introduce steric hindrance near the amide bond (e.g., methyl groups) or replace the amide with a urea linkage.
  • Formulation : Encapsulate the compound in pH-responsive nanoparticles to limit exposure to hydrolytic enzymes.
  • Validation : Assess stability via accelerated degradation studies (37°C, pH 7.4) with LC-MS monitoring .

Q. How can researchers ensure reproducibility in SPPS protocols using this compound?

  • Standardization : Pre-swell resins (e.g., Wang or Rink amide) in DMF for 30 minutes before coupling.
  • Quality Control : Batch-test this compound for moisture content (Karl Fischer titration) and adjust coupling reagent equivalents accordingly.
  • Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for detailed reaction logs .

Methodological Considerations

  • Ethical and Safety : Handle this compound in fume hoods due to potential respiratory irritancy. Avoid aqueous storage at room temperature to prevent hydrolysis .
  • Data Validation : Use triplicate runs for HPLC/MS analyses and include internal standards (e.g., Fmoc-Gly-OH) for quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.